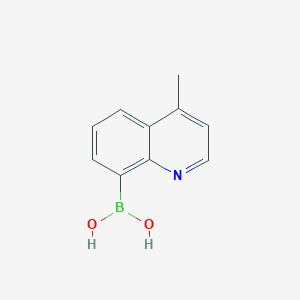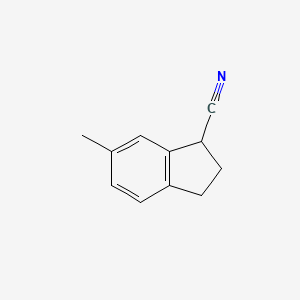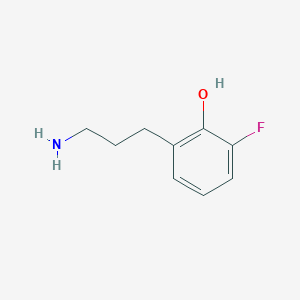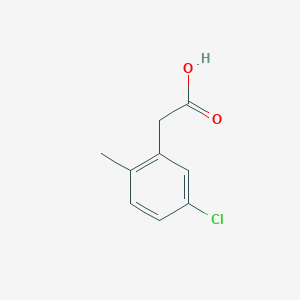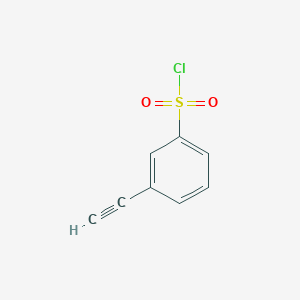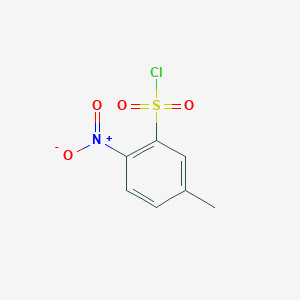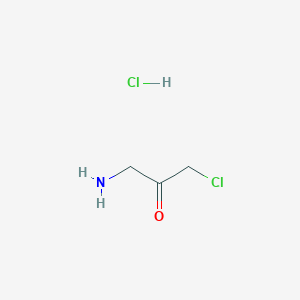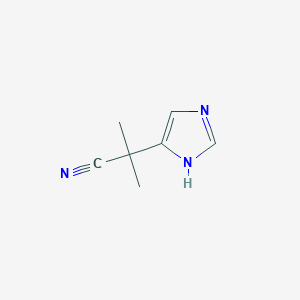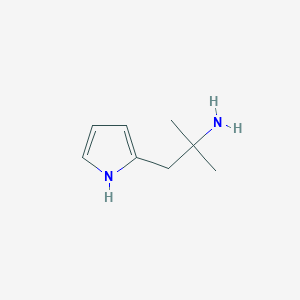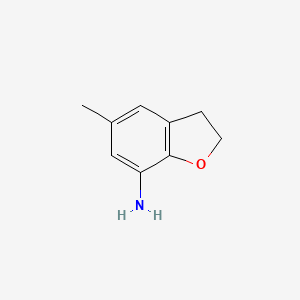
5-methyl-2,3-dihydro-1-benzofuran-7-amine
概要
説明
5-methyl-2,3-dihydro-1-benzofuran-7-amine, also known as 5-MeO-DMT, is a natural tryptamine alkaloid found in numerous plant species, as well as in some animals. It is an entheogen, meaning it has psychoactive effects, and is used in spiritual and shamanic practices. 5-MeO-DMT has been studied since the 1950s, but its effects are still not fully understood.
科学的研究の応用
5-methyl-2,3-dihydro-1-benzofuran-7-amine has been studied in a number of scientific research applications. It has been used in studies of the effects of psychedelics on the brain, as well as its potential therapeutic applications. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction. Additionally, it has been studied for its potential use as a tool to investigate the effects of psychedelic drugs on the brain.
作用機序
The exact mechanism of action of 5-methyl-2,3-dihydro-1-benzofuran-7-amine is still not fully understood. It is believed to act as a serotonin receptor agonist, meaning it binds to and activates serotonin receptors in the brain. This may explain its psychoactive effects, as well as its potential therapeutic benefits. Additionally, this compound may interact with other receptors in the brain, including the D2 dopamine receptor, the 5-HT2A serotonin receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and respiration, as well as changes in brain activity. It can also cause changes in mood, perception, and cognition. Additionally, it has been found to increase the release of serotonin, dopamine, and norepinephrine, as well as the release of endorphins and other neurotransmitters.
実験室実験の利点と制限
There are a number of advantages and limitations to using 5-methyl-2,3-dihydro-1-benzofuran-7-amine in laboratory experiments. One advantage is that it is a naturally occurring compound, which means it is relatively easy to obtain and synthesize in a laboratory. Additionally, it has a relatively low toxicity and is not considered to be addictive. However, one limitation is that it is a Schedule I controlled substance, which means it is illegal to possess and use in most countries.
将来の方向性
There are a number of potential future directions for 5-methyl-2,3-dihydro-1-benzofuran-7-amine research. One potential direction is to further investigate its potential therapeutic applications, such as its use in the treatment of depression, anxiety, and addiction. Additionally, further research could be done to investigate the effects of this compound on the brain, as well as its potential use as a tool to investigate the effects of psychedelic drugs on the brain. Finally, further research could be done to investigate the safety and efficacy of this compound in clinical trials.
特性
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALQPXMNTGSWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)

